molecular formula C7H4Cl3NO3 B129103 Triclopyr CAS No. 55335-06-3

Triclopyr

Cat. No.: B129103
CAS No.: 55335-06-3
M. Wt: 256.5 g/mol
InChI Key: REEQLXCGVXDJSQ-UHFFFAOYSA-N
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Description

3,5,6-trichloro-2-pyridinyloxyacetic acid , is an organic compound belonging to the pyridine group. It is widely used as a systemic foliar herbicide and fungicide. Triclopyr is particularly effective in controlling broadleaf weeds, woody plants, and rust diseases on crops while leaving grasses and conifers unaffected .

Mechanism of Action

Target of Action

Triclopyr is a man-made herbicide used to control both broadleaf and woody plants . It is a selective herbicide, meaning it only controls certain types of plants . Broadleaf weeds often controlled with this compound include nettles, docks, brambles, and woody plants . Grasses tend to be less sensitive to this compound than other weeds .

Mode of Action

This compound is a systemic herbicide . It affects actively growing plants by mimicking a specific type of plant growth hormone, known as an auxin . This compound controls target weeds by mimicking the plant hormone auxin, causing uncontrolled plant growth .

Biochemical Pathways

This compound is a mimic of a plant growth hormone called an auxin . This type of herbicide kills the target weed by imitating the auxin indole-3-acetic acid . When it is administered at effective doses, it causes uncontrolled, disorganized plant growth that leads to plant death .

Pharmacokinetics

This compound is a systemic herbicide, meaning it moves throughout the plant tissue . Plants rapidly take in this compound through leaves and roots . The majority of the residue in whole crayfish was present in the carcass (shell, hemolymph). HPLC of hepatopancreas showed the residues were primarily parent this compound (greater than 80%). The principle metabolite in the hepatopancreas was confirmed by mass spectrometry as the taurine conjugate of this compound .

Result of Action

After absorbing the herbicide, plants die slowly (within weeks) . It causes uncontrolled plant growth and plant death . Herbicides containing this compound can be applied directly to the foliage of these undesirable weeds, where it will be absorbed into the plant’s vascular system and eventually kill them off from the inside out .

Action Environment

This compound breaks down in soil with a half-life between 30 and 90 days . It degrades rapidly in water, and remains active in decaying vegetation for about 3 months . The compound is slightly toxic to ducks (LD 50 = 1698 mg/kg) and quail (LD 50 = 3000 mg/kg) . It has been found nontoxic to bees and very slightly toxic to fish (rainbow trout LC 50 (96 hr) = 117 ppm) . Garlon’s fact sheet for their this compound ester product indicates that this compound is highly toxic to fish, aquatic plants, and aquatic invertebrates, and should never be used in waterways, wetlands, or other sensitive habitats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of triclopyr involves several steps. One common method includes the reaction of chloroacetic acid with glycol monobutyl ether in the presence of a solvent and a solid acid catalyst. This reaction produces chloroacetic acid butoxyethyl ester . Subsequently, this ester undergoes an etherification reaction with trichloropyridine sodium alcoholate in the presence of a composite catalyst at temperatures ranging from 40 to 100 degrees Celsius. The final product, this compound butoxyethyl ester, is obtained after filtration, desalting, and solvent removal .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The overall process is designed to be cost-effective and environmentally friendly, minimizing waste and emissions .

Chemical Reactions Analysis

Types of Reactions: Triclopyr undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound acid.

    Reduction: Reduction reactions can convert this compound esters back to their corresponding alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Nucleophiles like and can be used under mild conditions.

Major Products:

Scientific Research Applications

Triclopyr has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glyphosate: A broad-spectrum herbicide that affects all plant species by inhibiting the enzyme .

    Dicamba: Another synthetic auxin herbicide used to control broadleaf weeds.

    Picloram: A pyridine carboxylic acid herbicide similar to triclopyr, used for woody plant control.

Comparison:

This compound’s unique selectivity and rapid degradation in water make it a valuable tool for managing unwanted vegetation while minimizing environmental impact.

Properties

IUPAC Name

2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid
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InChI

InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13)
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InChI Key

REEQLXCGVXDJSQ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl
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Molecular Formula

C7H4Cl3NO3
Record name TRICLOPYR
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DSSTOX Substance ID

DTXSID0032497
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Molecular Weight

256.5 g/mol
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Physical Description

Colorless or white solid; [ICSC], WHITE OR COLOURLESS FLUFFY CRYSTALS.
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Boiling Point

290 °C /decomposes/
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Solubility

In water, 440 mg/L at 25 °C, In acetone = 989 g/kg; in 1-octanol = 307 g/kg, In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L), Solubility in water, g/100ml at 25 °C: 0.04 (none)
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Density

1.85 g/cu cm at 21 °C, 1.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.00000126 [mmHg], 1.26X10-6 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Color/Form

Fluffy solid, Fluffy, colorless solid

CAS No.

55335-06-3
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Record name Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-
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Record name [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid
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Melting Point

150.5 °C, 148-150 °C
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Synthesis routes and methods

Procedure details

To 450 ml of a stirred solution of Garlon 3A (triethylamine salt of 3,5,6-trichloro-2-pyridyloxyacetic acid), 250 ml concentrated hydrochloric acid was added with stirring. A precipitate formed. The mixture was diluted to 1500 ml with water. The precipitate was filtered, washed with water, pressed dried and then dried inside the hood to give 176 g of the above-identified product as a beige solid.
[Compound]
Name
stirred solution
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does triclopyr affect all plants equally?

A: No, this compound exhibits selectivity in its action. It primarily targets broadleaf plants and woody species while generally sparing grasses and conifers. [, ] This selectivity makes it a valuable tool for weed control in various settings, including lawns, pastures, and forests.

Q2: What are the visible symptoms of this compound exposure in susceptible plants?

A: this compound exposure typically leads to epinasty (downward bending of leaves), stem twisting, and ultimately plant death. [, , ] The severity of these symptoms is dose-dependent and varies among species.

Q3: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C7H4Cl3NO3 and a molecular weight of 256.48 g/mol. []

Q4: Are there specific spectroscopic techniques used to characterize this compound?

A: Yes, various spectroscopic methods are employed to characterize and quantify this compound, including High-Performance Liquid Chromatography (HPLC), liquid scintillation spectroscopy, and polarization fluoroimmunoassay. [, , , ] These methods provide information about the compound's presence, concentration, and purity in different matrices.

Q5: How stable is this compound under different environmental conditions?

A: this compound exhibits varying stability depending on factors like pH, temperature, and presence of light. It degrades relatively quickly in alkaline conditions and under high temperatures. [] Additionally, it undergoes photolysis when exposed to sunlight. [] This sensitivity to environmental factors is crucial for understanding its persistence and potential impact on ecosystems.

Q6: How do different formulations of this compound affect its stability and efficacy?

A: this compound is available in various formulations, including esters, amine salts, and the free acid form. [, , ] The choice of formulation significantly influences its volatility, solubility, and overall efficacy. For instance, ester formulations tend to be more volatile than amine salts, potentially leading to off-target movement. []

Q7: Are there specific formulation strategies to improve this compound's performance?

A: Yes, research focuses on enhancing this compound's efficacy and minimizing its environmental impact through formulation advancements. For example, researchers are developing low-volatile ester formulations to reduce the risk of vapor drift and off-target damage. [] Additionally, combining this compound with other herbicides, such as imazapyr, has shown promising results in enhancing control efficacy against certain species. [, , ]

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